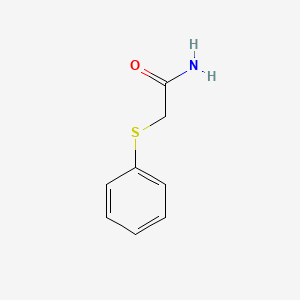

2-(苯硫基)乙酰胺

描述

2-(Phenylthio)acetamide is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Phenylthio)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Phenylthio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylthio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

2-吡啶酮的合成

2-(苯硫基)乙酰胺用于合成2-吡啶酮 . 该化合物是合成各种药物和有机化合物的关键中间体 .

抗氧化剂筛选

源自2-(苯硫基)乙酰胺的化合物已显示出显著的抗氧化活性 . 例如,(E)-2-氰基-2-(5-甲基-3,4-二氢环戊并[b]吲哚-1(2H)-亚基)乙酰胺和(E)-2-(5-氯-3,4-二氢环戊并[b]吲哚-1(2H)-亚基)-2-氰基乙酰胺已表现出良好的抗氧化活性 .

过敏性鼻炎的管理

一种源自2-(苯硫基)乙酰胺的化合物,特别是2-(4-{2-[(苯硫基)乙酰基]-碳酰肼基}-苯氧基)乙酰胺 (PA),已被确定为用于治疗过敏性鼻炎的潜在治疗剂 . 这是通过分子对接模拟和随后的过敏性鼻炎动物模型测试确定的 .

药理活性

苯氧基乙酰胺及其衍生物,包括2-(苯硫基)乙酰胺,一直是最近对其合成和药理活性的研究对象 . 这些化合物已显示出作为可能治疗候选者的希望 .

作用机制

Target of Action

The primary target of 2-(Phenylthio)acetamide is the enzyme caspase-1 . Caspase-1 is a protein that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation .

Mode of Action

2-(Phenylthio)acetamide interacts with caspase-1 by inhibiting its activation . This interaction occurs at the active site of the enzyme, effectively blocking its function . The inhibition of caspase-1 by 2-(Phenylthio)acetamide results in a decrease in the production of Thymic Stromal Lymphopoietin (TSLP), an interleukin involved in allergic inflammation .

Biochemical Pathways

The inhibition of caspase-1 by 2-(Phenylthio)acetamide affects the biochemical pathway involving TSLP. TSLP is a cytokine that plays a key role in the pathophysiology of allergic diseases . By inhibiting caspase-1, 2-(Phenylthio)acetamide reduces the expression and production of TSLP, thereby affecting the downstream inflammatory pathways .

Result of Action

The molecular and cellular effects of 2-(Phenylthio)acetamide’s action include a significant reduction in the expression and production of TSLP . This leads to a decrease in allergic inflammation, as evidenced by the reduction in symptoms in an animal model of allergic rhinitis .

生化分析

Biochemical Properties

2-(Phenylthio)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as caspase-1, a protease involved in the inflammatory response . The interaction between 2-(Phenylthio)acetamide and caspase-1 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate the inflammatory response, making 2-(Phenylthio)acetamide a potential candidate for therapeutic applications in inflammatory diseases.

Cellular Effects

The effects of 2-(Phenylthio)acetamide on various cell types and cellular processes have been studied extensively. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in an allergic rhinitis animal model, 2-(Phenylthio)acetamide was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . This reduction in cytokine levels indicates that 2-(Phenylthio)acetamide can modulate the immune response and potentially alleviate symptoms of inflammatory diseases.

Molecular Mechanism

At the molecular level, 2-(Phenylthio)acetamide exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the active site of caspase-1, inhibiting its enzymatic activity . This inhibition prevents the cleavage of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, 2-(Phenylthio)acetamide may influence gene expression by modulating transcription factors involved in the inflammatory response.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Phenylthio)acetamide in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(Phenylthio)acetamide in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Phenylthio)acetamide at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. In an allergic rhinitis model, varying doses of 2-(Phenylthio)acetamide were administered to assess its efficacy and safety . The results indicated that the compound exhibited dose-dependent anti-inflammatory effects, with higher doses providing greater symptom relief. At excessively high doses, some adverse effects such as mild gastrointestinal disturbances were observed, highlighting the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

2-(Phenylthio)acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of more hydrophilic metabolites that are readily excreted from the body . These metabolic pathways ensure the efficient clearance of 2-(Phenylthio)acetamide, minimizing the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of 2-(Phenylthio)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 2-(Phenylthio)acetamide can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 2-(Phenylthio)acetamide is crucial for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct 2-(Phenylthio)acetamide to its site of action. Understanding the subcellular distribution of 2-(Phenylthio)acetamide can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

2-phenylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRJQEVSKVOLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326193 | |

| Record name | 2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-20-4 | |

| Record name | 22446-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 2-(phenylthio)acetamide derivatives?

A1: 2-(Phenylthio)acetamide derivatives serve as versatile precursors in organic synthesis. For instance, they are employed in the synthesis of various heterocyclic compounds like benzothiopyrans. [] Specifically, 2-chloro-N,N-dimethyl-2-(phenylthio)acetamide, when reacted with styrene in the presence of stannic chloride, yields 3,4-dihydro-N,N-dimethyl-4-phenyl-2H-1-benzothiopyran-2-carboxamide. [] This reaction highlights the potential of these compounds in constructing complex molecular scaffolds relevant to medicinal chemistry and materials science.

Q2: Can you elaborate on the reaction mechanism involving 2-(phenylthio)acetamide derivatives in the formation of benzothiopyrans?

A2: The formation of benzothiopyrans from 2-(phenylthio)acetamide derivatives, like 2-chloro-N,N-dimethyl-2-(phenylthio)acetamide, proceeds through a cationic polar cycloaddition mechanism. [] Initially, the reaction likely involves the formation of a phenylthionium ion intermediate upon activation by a Lewis acid like stannic chloride. This electrophilic intermediate then undergoes cycloaddition with an olefin, such as styrene, followed by ring closure and aromatization to yield the benzothiopyran product. []

Q3: Beyond benzothiopyrans, are there other examples of 2-(phenylthio)acetamide derivatives being used to construct heterocycles with potential biological activity?

A3: Yes, research has explored the synthesis and antimicrobial activity of phenylthioacetic acid derivatives incorporating a 2-amino-5-alkyl(arylalkyl)-1,3,4-thiadiazole moiety. [] While the specific role of the phenylthioacetamide portion in the final molecules' activity isn't detailed, this example demonstrates the use of this structural motif in medicinal chemistry efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)